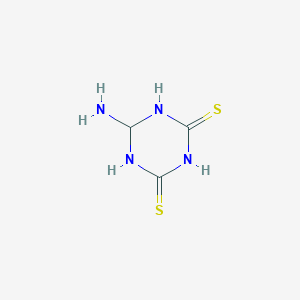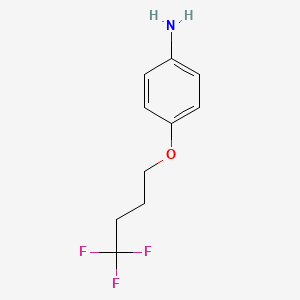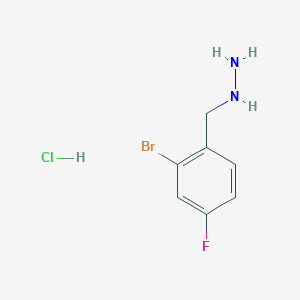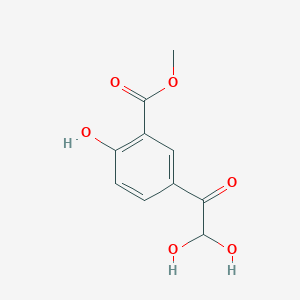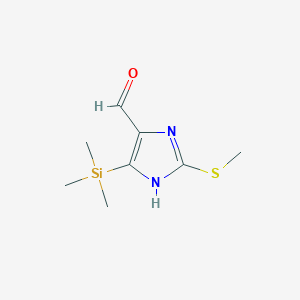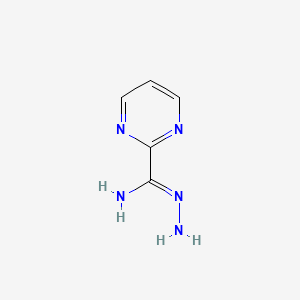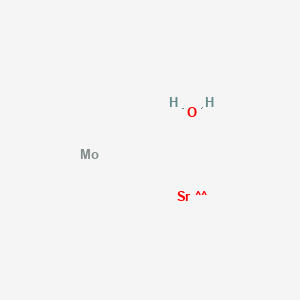
CID 156594532
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium molybdate is an inorganic compound with the chemical formula SrMoO₄. It is a member of the molybdate family and is known for its unique luminescent and structural properties. This compound crystallizes in the scheelite structure, which is characterized by tetrahedral molybdenum-oxygen clusters and eight-coordinate strontium atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium molybdate can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common approach involves reacting strontium nitrate hexahydrate with ammonium heptamolybdate tetrahydrate in the presence of amino acids as capping agents . The reaction typically occurs in an aqueous medium and is facilitated by heating and stirring.
Industrial Production Methods: In industrial settings, strontium molybdate is often produced using solid-state reactions. This method involves mixing strontium carbonate or strontium nitrate with molybdenum trioxide and heating the mixture at high temperatures (around 800-1000°C) in a controlled atmosphere . The resulting product is then cooled and ground to obtain the desired particle size.
Análisis De Reacciones Químicas
Types of Reactions: Strontium molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its photocatalytic properties, which make it effective in oxidation-reduction reactions under UV light .
Common Reagents and Conditions:
Oxidation: Strontium molybdate can act as a photocatalyst in the oxidation of organic compounds.
Reduction: In reduction reactions, strontium molybdate can facilitate the reduction of metal ions in aqueous solutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in photocatalytic oxidation, the primary products are oxidized organic compounds and water .
Aplicaciones Científicas De Investigación
Strontium molybdate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which strontium molybdate exerts its effects is primarily related to its photocatalytic properties. When exposed to UV light, strontium molybdate generates electron-hole pairs that can participate in redox reactions. These electron-hole pairs interact with water molecules to produce reactive oxygen species, which can oxidize organic pollutants . The molecular targets and pathways involved include the valence and conduction bands of the strontium molybdate crystal lattice .
Comparación Con Compuestos Similares
- Calcium molybdate (CaMoO₄)
- Barium molybdate (BaMoO₄)
- Strontium tungstate (SrWO₄)
These compounds differ in their specific applications and efficiencies, with strontium molybdate being particularly noted for its superior photocatalytic properties .
Propiedades
Fórmula molecular |
H2MoOSr |
|---|---|
Peso molecular |
201.59 g/mol |
InChI |
InChI=1S/Mo.H2O.Sr/h;1H2; |
Clave InChI |
NMPNJAGVEZDSHR-UHFFFAOYSA-N |
SMILES canónico |
O.[Sr].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-(Benzyloxy)phenyl)-5H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15131779.png)
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide](/img/structure/B15131781.png)
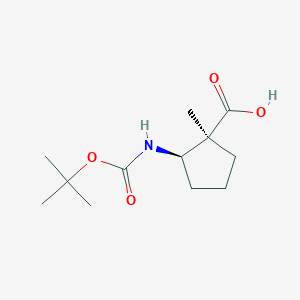
![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15131793.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B15131799.png)
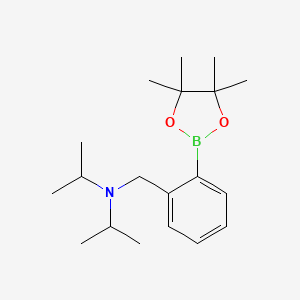
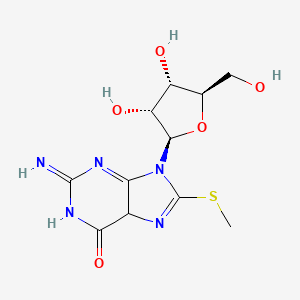
![tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B15131823.png)
